molecular formula C22H27N3O4S B2636616 N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896272-01-8

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2636616
CAS No.: 896272-01-8
M. Wt: 429.54
InChI Key: SDKONTNGMVOVIL-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide-based compound offered for chemical and biological research applications. Oxalamide derivatives are of significant interest in scientific research due to their versatile properties. Structurally related compounds featuring the oxalamide core are known to function as effective ligands in coordination chemistry, forming stable complexes with various metal ions to facilitate catalytic reactions such as carbon-heteroatom coupling . The integration of a tosylated pyrrolidine group and a dimethylphenyl moiety in its structure suggests potential for enhanced steric and electronic influence on such catalytic processes. Researchers are exploring these and related oxalamide compounds for their potential as bioactive molecules, with some analogs showing promise in preliminary investigations for antimicrobial and anticancer activities in vitro . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-6-8-20(9-7-15)30(28,29)25-10-4-5-19(25)14-23-21(26)22(27)24-18-12-16(2)11-17(3)13-18/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKONTNGMVOVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps. The synthetic route often starts with the preparation of the tosylpyrrolidinyl intermediate, followed by its coupling with the dimethylphenyl oxalamide derivative. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has been explored for its potential therapeutic applications. Research indicates that it may interact with specific receptors in the central nervous system, suggesting possible use as a pharmacological agent. For instance, its structure implies potential activity at serotonin receptors, which are crucial in mood regulation and appetite control.

Biochemical Probes

The compound can serve as a biochemical probe due to its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism could have implications for treating mood disorders and other neurological conditions.

Synthesis of Complex Molecules

In synthetic organic chemistry, N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide acts as a building block for the synthesis of more complex molecules. Its unique functional groups allow chemists to create derivatives with varied biological activities or enhanced properties.

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the compound's effect on MAO activity using in vitro assays. The results demonstrated that N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide significantly inhibited MAO activity compared to control groups. This finding supports its potential use in developing antidepressant therapies.

Case Study 2: Receptor Binding Studies

Another research effort focused on the interaction of this compound with serotonin receptors. Using radiolabeled ligands in binding assays, it was found that N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exhibited moderate affinity for the 5-HT2C receptor subtype. These interactions could be pivotal for understanding its pharmacological profile.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide with two oxalamide/acetamide analogs from the literature (), focusing on structural features, synthesis, and inferred properties.

Key Observations:

Core Structure Differences: The target compound and 40 share an oxalamide backbone, whereas 42 is an acetamide.

Substituent Effects :

  • N1 Groups : All three compounds feature aromatic N1 substituents (3,5-dimethylphenyl or benzyl), which likely improve lipid solubility and membrane permeability.
  • N2 Groups :

  • Compound 40’s quinolinyl group provides a planar aromatic system, which may facilitate π-π stacking with biological targets (e.g., TB enzymes).
  • Compound 42’s quinolinyloxy ether linkage could reduce steric hindrance, contributing to its higher synthesis yield (64% vs. 12% for 40) .

Synthesis and Yield: The low yield of 40 (12%) may stem from steric challenges during quinoline-amide coupling, whereas 42’s ether-forming reaction is more efficient. The target compound’s synthesis would likely require careful optimization of pyrrolidine functionalization and tosylation steps.

Analytical Signatures: The target’s tosyl group would produce distinct aromatic proton signals (δ 7.7–7.8 ppm) and sulfonamide-associated carbons in 13C NMR. In contrast, 40 and 42 show quinoline-related shifts (δ 8.5–8.7 ppm) and methoxy peaks (δ 3.9 ppm) .

Implications for Bioactivity

While biological data for the target compound are unavailable in the provided evidence, structural analogs like 40 and 42 suggest that:

  • Quinoline-containing derivatives (e.g., 40) may target DNA gyrase or mycobacterial membranes due to their planar aromatic systems.
  • Tosylpyrrolidine groups (target compound) could improve pharmacokinetic properties (e.g., half-life) via sulfonamide-mediated protein binding or enhanced solubility.

Biological Activity

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, with the CAS number 896272-01-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S with a molecular weight of 429.5 g/mol. Its structure includes a dimethylphenyl group and a tosylpyrrolidine moiety, which may contribute to its biological activity.

PropertyValue
CAS Number896272-01-8
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The general synthetic route includes:

  • Formation of Tosylpyrrolidine : Pyrrolidine is tosylated using tosyl chloride in the presence of a base like triethylamine.
  • Preparation of Oxalamide Intermediate : Reaction of 3,5-dimethylaniline with oxalyl chloride to yield the oxalamide.
  • Coupling Reaction : The tosylpyrrolidine intermediate is coupled with the oxalamide under conditions that may involve coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Biological Activity

Research indicates that N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exhibits various biological activities:

1. Antimicrobial Properties

  • Studies have shown that derivatives of oxalamides can possess significant antimicrobial activity. The presence of the tosylpyrrolidine group may enhance this property by improving solubility and interaction with microbial membranes .

2. Anticancer Potential

  • Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism could involve the modulation of key signaling pathways related to cell growth and apoptosis .

3. Enzyme Inhibition

  • The compound has been studied for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. Inhibition of IDO could enhance antitumor immunity by increasing local tryptophan levels .

The biological effects of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide are likely due to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and affecting downstream signaling pathways.
  • Receptor Modulation : It may also interact with various receptors involved in cellular signaling, potentially leading to changes in cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide:

  • Study on Antimicrobial Activity : A comparative analysis showed that oxalamides with similar structures exhibited potent antimicrobial properties against various bacterial strains .
  • Cancer Cell Line Studies : Research involving different cancer cell lines demonstrated that compounds containing the tosylpyrrolidine moiety can significantly reduce cell viability through apoptosis induction .

Q & A

Q. How can researchers optimize the synthesis of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide to improve yield and purity?

Methodological Answer: Low yields in oxalamide synthesis (e.g., 12% in related compounds ) often stem from inefficient coupling or purification steps. To optimize:

  • Reagent Selection : Use sodium hydride (NaH) in anhydrous DMF for deprotonation, as described for analogous oxalamide derivatives .
  • Purification : Replace silica gel chromatography with preparative HPLC for higher-purity isolates, especially for polar intermediates.
  • Temperature Control : Maintain reaction temperatures below 0°C during chloride coupling to minimize side reactions.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., 3,5-dimethylphenyl protons at δ ~6.7 ppm and tosyl group protons at δ ~7.7 ppm) .
  • UPLC-MS : Employ high-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+^+ or [M−H]^− ions) and detect impurities (<1% threshold) .
  • HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95% for biological assays) .

Q. What considerations are critical when designing in vitro assays to evaluate the compound's biological activity?

Methodological Answer:

  • Solubility : Pre-dissolve in DMSO (≥33 mg/mL, as seen in related kinase inhibitors) to ensure homogeneity in aqueous buffers .
  • Cell Line Selection : Use target-specific models (e.g., HIV entry inhibitors tested in CD4+^+ T-cells) .
  • Control Compounds : Include positive controls (e.g., known kinase inhibitors for FGFR studies) and vehicle controls to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups influencing biological activity?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 3,5-dimethylphenyl group to electron-withdrawing (e.g., -CF3_3) or bulky substituents (e.g., cyclohexyl) and compare activity shifts .
  • Bioisosteric Replacements : Replace the tosylpyrrolidinyl group with heterocycles (e.g., thiazole or quinoline) to assess steric/electronic effects on target binding .
  • Activity Cliffs : Use dose-response curves (e.g., IC50_{50} values) to identify critical moieties (e.g., methyl groups enhancing metabolic stability) .

Q. What methodologies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., 10% FBS in DMEM, 37°C) to eliminate variability .
  • Off-Target Profiling : Screen against related targets (e.g., RET or PDGFR for FGFR inhibitors) to identify cross-reactivity .
  • Metabolic Stability Testing : Use liver microsomes to compare degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in the compound's pyrrolidinyl-tosyl moiety?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., FGFR kinase domain) to determine absolute configuration .
  • NOESY NMR : Identify spatial proximities between pyrrolidinyl protons and aromatic groups to confirm chair vs. boat conformations .
  • Chiral HPLC : Separate enantiomers using amylose-based columns and correlate elution order with biological activity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound's cytotoxicity across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-specific pathways (e.g., apoptosis vs. proliferation markers) .
  • Redox Sensitivity : Measure intracellular glutathione levels, as thiol reactivity may explain variable cytotoxicity in cancer vs. normal cells .
  • 3D Culture Models : Compare cytotoxicity in monolayers vs. spheroids to assess microenvironment-dependent effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Oxalamide Derivatives

ParameterOptimization StrategyEvidence
Coupling YieldUse NaH/DMF for amine activation
PurificationPreparative HPLC > silica chromatography
Stereochemical ControlChiral auxiliaries or catalysts

Q. Table 2. Critical SAR Modifications and Observed Effects

Modification SiteFunctional Group ChangeBiological ImpactEvidence
3,5-Dimethylphenyl-CH3_3 → -CF3_3Increased FGFR inhibition
TosylpyrrolidinylTosyl → AcetylReduced metabolic clearance

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